![molecular formula C15H14ClN5OS2 B2711850 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 886927-44-2](/img/structure/B2711850.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
The compound contains several functional groups including an amine group (-NH2), a thiophene ring, a 1,2,4-triazole ring, a sulfanyl group (-SH), an acetamide group, and a chloro-methylphenyl group. These groups are common in many biologically active compounds and could contribute to the compound’s potential properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thiophene and 1,2,4-triazole rings might undergo electrophilic substitution reactions, and the sulfanyl group could be involved in redox reactions .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds featuring a 1,2,4-triazole ring system, similar in structure to the subject chemical, have demonstrated significant antimicrobial and antifungal properties. For instance, a series of acetamide derivatives synthesized to include triazole and thiophene moieties have been shown to exhibit in-vitro antibacterial and antifungal activities. Such compounds target a range of pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans, suggesting their potential as leads for developing new antimicrobial and antifungal agents (Baviskar et al., 2013).
Antitumor Activity
Further, similar acetamide compounds have been evaluated for their potential antitumor activity. Research in this area focuses on synthesizing novel compounds and testing their efficacy against various human tumor cell lines. The structural attributes of these compounds, particularly the presence of triazole, thiophene, and acetamide functionalities, contribute to their ability to inhibit tumor growth, making them candidates for further antitumor studies and drug development efforts (Yurttaş et al., 2015).
CNS Depressant Activity
Compounds within this structural family have also been explored for their central nervous system (CNS) depressant activities. By modifying the core chemical structure, researchers aim to discover new therapeutic agents that can modulate CNS activity, potentially leading to new treatments for disorders associated with CNS hyperactivity (Bhattacharjee et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-4-5-10(16)7-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZJHQBZIZEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide |
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